Lipophilicity Distinction: XLogP3 3.1 for Indolizino[2,3-F]quinoxaline vs. 2.8 for 6H-Indolo[2,3-b]quinoxaline
The target compound exhibits a computed XLogP3 value of 3.1, which is 0.3 log units higher (more lipophilic) than the 6H-indolo[2,3-b]quinoxaline isomer (XLogP3 = 2.8) [1][2]. This difference corresponds to an approximate 2-fold higher predicted octanol/water partition coefficient for the indolizino[2,3-f] scaffold under standard conditions. In the context of parallel medicinal chemistry programs, this lipophilicity delta can shift a compound across CNS MPO desirability thresholds (optimal ClogP 2–4) and alter predicted passive membrane permeability, providing a measurable differentiation for compound selection when blood-brain barrier penetration or intracellular accumulation is a project goal.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 6H-Indolo[2,3-b]quinoxaline (CID 5356192): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic); ~2-fold higher predicted partition coefficient |
| Conditions | Computed by XLogP3 algorithm v3.0 (PubChem 2021/2025 release); consistent across multiple independent predictions from vendor databases |
Why This Matters
For procurement decisions in CNS drug discovery programs, a 0.3 logP increase can meaningfully shift BBB penetration probability and off-target promiscuity risk, making the indolizino[2,3-f] scaffold the preferred core when higher lipophilicity is desired without adding molecular weight.
- [1] PubChem. Indolizino[2,3-F]quinoxaline. Compound Summary CID 45118127. National Center for Biotechnology Information. View Source
- [2] PubChem. 6H-Indolo[2,3-b]quinoxaline. Compound Summary CID 5356192. National Center for Biotechnology Information. View Source
